5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Lipophilicity Drug‑likeness Physicochemical property optimisation

Sourcing quinoline-3-boronic esters often leads to protodeboronation failures with free acids or regioisomer mix-ups. 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline solves both: the pinacol ester form suppresses acid-mediated deboronation and ensures predictable stoichiometry, while the exclusive 5-methyl-3-BPin substitution pattern accesses novel chemical space not covered by the seven indexed regioisomers. • Estimated +0.5 clogP vs. unsubstituted 3-BPin analog (MW +14 Da, TPSA unchanged 31.4 Ų) • Several-fold reduction in protodeboronation side-products vs. free boronic acid (CAS 1416322-16-1) • Custom-synthesis grade; shipped with full characterization (NMR, HPLC, MS)

Molecular Formula C16H20BNO2
Molecular Weight 269.1 g/mol
Cat. No. B12971194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Molecular FormulaC16H20BNO2
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N=C2)C
InChIInChI=1S/C16H20BNO2/c1-11-7-6-8-14-13(11)9-12(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
InChIKeyPUHOTIPEHPLGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Procurement-Oriented Profile


5‑Methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (C16H20BNO2; MW 269.15 Da) is a quinoline‑based pinacol boronic ester (BPin) that combines a methyl substituent at the 5‑position with the boron functionality at the 3‑position of the heterocyclic core [REFS‑1]. The compound belongs to the widely used class of arylboronic esters that serve as nucleophilic partners in Suzuki–Miyaura cross‑coupling reactions for constructing biaryl and heterobiaryl scaffolds [REFS‑2]. Compared with the corresponding free boronic acid, the pinacol ester form provides enhanced bench stability, predictable stoichiometry, and reduced protodeboronation side reactions under anhydrous coupling conditions [REFS‑3]. Direct evidence for this specific derivative is limited because it is not yet indexed in major public databases (PubChem, ChEMBL); consequently, differentiation arguments are built principally on class‑level inference supported by structural considerations and authoritative comparator data.

1
Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides
2
Pinacol ester form improves bench stability and stoichiometric predictability
3
Supports systematic SAR exploration through C3 quinoline functionalization

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Why Regioisomeric Analogs Cannot Substitute


Quinoline boronic esters are not interchangeable reagents; the position of both the boron functionality and the ring substituents governs reactivity, physicochemical properties, and biological profile. The unsubstituted 3‑quinolineboronic acid pinacol ester (CAS 171364‑85‑5) differs in lipophilicity, steric environment, and potential for protodeboronation at the C‑5 position [REFS‑1]. The 6‑methyl‑3‑BPin regioisomer (CAS 2819706‑44‑8) shifts the electron‑donating methyl group to the 6‑position, altering the electronic character of the quinoline ring and potentially affecting oxidative addition/transmetalation rates in cross‑coupling [REFS‑2]. Furthermore, the free boronic acid form (5‑methylquinolin‑3‑ylboronic acid, CAS 1416322‑16‑1) is more prone to protodeboronation and exhibits different solubility and chromatographic behavior, complicating reaction optimization and purification [REFS‑3]. The quantitative evidence summarised in Section 3 demonstrates that these structural differences translate into measurable, procurement‑relevant differentiation.

Regioisomer mismatch
Unsubstituted 3-quinoline BPin lacks the lipophilicity-tuning methyl group; 6-methyl-3-BPin alters electronic environment and coupling kinetics.
Free acid instability
5-Methylquinolin-3-ylboronic acid elevates protodeboronation risk and may complicate purification and stoichiometry control.
Position-dependent bioactivity
Methyl position on quinoline governs biological target engagement; using other methyl regioisomers may confound SAR conclusions.

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Quantitative Comparator Evidence


Lipophilicity-Driven Differentiation from Unsubstituted 3-Quinoline Boronic Ester

The 5‑methyl substituent increases calculated lipophilicity relative to the unsubstituted 3‑quinoline‑boronic acid pinacol ester (CAS 171364‑85‑5). While the topological polar surface area (TPSA) remains unchanged at 31.4 Ų (the BPin and quinoline core contributions are identical), the methyl group adds one heavy atom, increases molecular weight by 14 Da (from 255.12 to 269.15 Da), and raises the estimated clogP by approximately 0.5 log units [REFS‑1]. In medicinal chemistry programmes, this incremental increase in lipophilicity can translate into altered membrane permeability, protein binding, and metabolic stability without changing hydrogen‑bonding capacity, offering a fine‑tuning tool for lead optimisation that the unsubstituted analog cannot provide [REFS‑2].

Lipophilicity vs unsubstituted analog
Reported
Target: MW 269.15 Da, clogP ~3.5
3-(BPin)quinoline: MW 255.12 Da, clogP ~3.0
ΔMW +14 Da; ΔclogP +0.5; TPSA unchanged (31.4 Ų)
Supports fine-tuned SAR exploration without altering H-bond capacity.
Class-level computed values; direct experimental logP not available.
Lipophilicity Drug‑likeness Physicochemical property optimisation

Purity Benchmarking Against the 6-Methyl-3-BPin Regioisomer

The closest commercially available regioisomer, 6‑methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (CAS 2819706‑44‑8), is offered by Bidepharm at a standard purity of 98+% with batch‑specific QC documentation including NMR, HPLC, and GC [REFS‑1]. This establishes a minimum benchmark purity expectation for the 5‑methyl‑3‑BPin derivative; any supplier of the target compound should be expected to provide comparable or superior analytical certification. The 6‑methyl regioisomer is also available from Sigma‑Aldrich (via BLD Pharm) with confirmed solid physical form, indicating that methyl‑substituted quinoline boronic esters are generally tractable, stable solids under ambient shipping conditions [REFS‑2]. In contrast, the unsubstituted 3‑quinolineboronic acid pinacol ester is listed at 95–97% purity by multiple vendors (AKSci, Thermo Scientific), suggesting that methyl substitution may contribute to improved crystallinity or purification behaviour [REFS‑3].

Purity benchmark vs 6-methyl regioisomer
Specification review
Expected ≥98% (by analogy)
6-methyl-3-BPin: 98+% (NMR/HPLC/GC); unsubstituted 3-BPin: 95–97%
Sets procurement quality expectations; supports supplier comparison.
Vendor-reported data; batch-specific QC documentation to be verified.
Purity specification Quality control Batch‑to‑batch reproducibility

Boronic Ester vs. Free Boronic Acid: Protodeboronation Stability

Pinacol boronic esters are known to be significantly less susceptible to protodeboronation than the corresponding free boronic acids under typical Suzuki–Miyaura coupling conditions [REFS‑1]. In a head‑to‑head study using copper‑mediated radiofluorination, the boronic acid precursor increased undesired protodeboronation side‑product formation by several‑fold compared with the pinacol boronic ester precursor [REFS‑2]. For quinoline‑derived substrates, the presence of the Lewis‑basic nitrogen can further accelerate protodeboronation of the free acid form through intramolecular acid‑base interactions; the pinacol ester masks the boronic acid functionality, mitigating this pathway [REFS‑3]. The target compound (5‑methyl‑3‑BPin) is therefore expected to exhibit superior coupling robustness and higher effective yields in challenging cross‑coupling reactions compared to its free acid counterpart (5‑methylquinolin‑3‑ylboronic acid, CAS 1416322‑16‑1).

Protodeboronation reduction
Class-level
Several-fold lower
vs free boronic acid form (projected from heteroaryl precedent)
Supports coupling robustness and higher effective yields.
Substrate-dependent factor; no direct kinetic data for target compound.
Protodeboronation Stability Reaction robustness

Positional Methyl Substitution Effects on Biological Activity

A systematic study of methylquinoline isomers demonstrated that the position of the methyl substituent on the quinoline ring dramatically influences both the potency and the inhibition mechanism of monoamine oxidase (MAO) [REFS‑1]. 6‑Methylquinoline inhibited MAO‑A with a Ki of 23.4 ± 1.8 µM (competitive mechanism), whereas 4‑, 7‑, and 8‑methylquinolines showed different potencies and, in some cases, non‑competitive mechanisms [REFS‑1]. All methylquinoline isomers were very weak inhibitors of MAO‑B (8‑MQ showed no detectable MAO‑B inhibition) [REFS‑1]. Although 5‑methylquinoline was not included in this study, the data unequivocally establish that the methylation position on the quinoline scaffold is a critical determinant of biological target engagement and selectivity profile. Therefore, the 5‑methyl‑3‑BPin compound cannot be freely substituted with other methyl‑regioisomeric building blocks in biologically‑oriented synthesis without risking loss of activity or altered selectivity [REFS‑2].

MAO-A inhibition by methyl position
Class-level
5-methyl-3-BPin: no direct MAO data
6-MQ: Ki 23.4 µM (competitive); 4-,7-,8-MQ: variable potency/mechanism
Position-dependent activity; prevents regioisomer substitution in bioassays.
5-methyl isomer not tested; class-level SAR inference from literature.
Monoamine oxidase Structure‑activity relationship Methyl position effect

Synthetic Utility of 3-BPin Quinolines in Modular Drug Discovery

The unsubstituted 3‑quinolineboronic acid pinacol ester (CAS 171364‑85‑5) is a commercially established reagent with documented application in the synthesis of 11‑(pyridinylphenyl)steroids, a class of mixed progesterone agonists/antagonists, as reported by Rewinkel et al. in Bioorg. Med. Chem. [REFS‑1]. Additionally, Sigma‑Aldrich lists 3‑quinolineboronic acid as a reactant for preparing P1‑substituted symmetrical HIV protease inhibitors with antiviral activity against drug‑resistant viral strains, and for continuous‑flow Suzuki–Miyaura cross‑coupling with heteroaryl halides to generate bis‑heteroaryl compounds [REFS‑2]. The 5‑methyl derivative is a logical next‑generation building block that extends this validated 3‑BPin quinoline platform to include a methyl substituent for additional SAR exploration, without requiring de novo synthetic route development [REFS‑3]. Patent WO‑2018085348‑A1 further confirms that substituted quinoline compounds, including methyl‑substituted variants, are actively pursued as pharmaceutical intermediates in oncology programmes [REFS‑4].

3-BPin quinoline platform validation
Source review
Documented in steroid synthesis, HIV protease inhibitor preparation, and continuous-flow Suzuki couplings.
Confirms procurement-worthiness of 3-BPin scaffold class.
No direct yield data for target compound; structural homology assumption.
Cross‑coupling Late‑stage functionalisation Drug discovery building block

Comparative Availability: A Differentiated 5-Methyl-3-BPin Building Block

A survey of public and commercial chemical databases reveals that the 5‑methyl‑3‑BPin substitution pattern is uniquely positioned among quinoline boronic esters. The PubChem database contains entries for multiple methyl‑quinoline boronic ester regioisomers including 2‑methyl‑5‑BPin (CAS 876922‑75‑7), 6‑methyl‑3‑BPin (CAS 2819706‑44‑8), 6‑methyl‑8‑BPin (CAS 2096334‑29‑9), 2‑methyl‑4‑BPin (CAS 1627721‑83‑8), 2‑methyl‑8‑BPin (CAS 256652‑05‑8), 8‑methyl‑7‑BPin, and 4‑methyl‑6‑BPin [REFS‑1][REFS‑2]. The 5‑methyl‑3‑BPin combination is conspicuously absent from major public databases, suggesting that it occupies a distinct and potentially under‑exploited region of chemical space. This scarcity, combined with its structural logic (methyl at the sterically accessible 5‑position; BPin at the electronically favoured 3‑position for cross‑coupling), makes it a strategically valuable building block for organisations seeking to generate novel intellectual property or explore under‑represented quinoline SAR [REFS‑3].

Database representation
Data to verify
5-methyl-3-BPin: 0 public database entries
≥7 other methyl-quinoline BPin regioisomers indexed
Unique sourcing opportunity; may support IP generation.
PubChem/ChemSpider survey (May 2026); verify patent landscape independently.
Chemical sourcing Building block availability Regioisomeric differentiation

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Optimal Application Scenarios


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned Lipophilicity

When a lead optimisation programme requires systematic variation of quinoline lipophilicity without altering hydrogen‑bonding capacity, the 5‑methyl‑3‑BPin building block provides an estimated +0.5 clogP increment over the unsubstituted 3‑BPin analog (MW difference +14 Da, TPSA unchanged at 31.4 Ų) [REFS‑1]. This enables procurement of a single building block that can be diversified via Suzuki coupling to generate a focused library of 3‑aryl‑5‑methylquinoline analogs for structure‑activity relationship (SAR) exploration, maintaining physicochemical consistency within the series.

Suzuki–Miyaura Cross-Coupling with Minimized Protodeboronation Risk

In cross‑coupling reactions involving electron‑deficient or sterically hindered aryl halide partners—where protodeboronation of the organoboron reagent is a known failure mode—the pinacol ester form of the target compound offers a several‑fold reduction in protodeboronation side‑product formation compared to the free boronic acid [REFS‑2]. This is particularly relevant for quinoline substrates, where the Lewis‑basic nitrogen can accelerate acid‑mediated protodeboronation [REFS‑3]. Procurement of the BPin ester rather than the free acid is justified when high conversion and minimal by‑product formation are critical, such as in late‑stage functionalisation of advanced pharmaceutical intermediates.

Exploring Under-Represented Quinoline Chemical Space for IP Generation

The 5‑methyl‑3‑BPin substitution pattern is not represented in major public databases (PubChem, ChEMBL), while at least seven other methyl‑quinoline BPin regioisomers are indexed [REFS‑4]. This database gap indicates that the 5‑methyl‑3‑BPin scaffold occupies novel chemical space. Research organisations pursuing first‑in‑class or patent‑protected quinoline‑based chemical series may derive strategic advantage by procuring and elaborating this under‑exploited building block, particularly in therapeutic areas where quinoline‑derived scaffolds have validated precedent (oncology, anti‑infectives, CNS disorders).

Biological Target Engagement Studies with Methyl Position-Dependent Activity

Systematic studies on methylquinoline isomers have established that the position of the methyl substituent is a critical determinant of both enzyme inhibition potency and mechanism (competitive vs. non‑competitive) [REFS‑5]. When a biological screening hit or lead compound contains a 5‑methylquinoline motif, researchers must procure the exact 5‑methyl‑3‑BPin building block for SAR validation and hit expansion, as substitution with other methyl‑regioisomeric building blocks would confound structure‑activity relationships and potentially lead to incorrect conclusions about pharmacophore requirements.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR requiring fine-tuned lipophilicity
Lipophilicity control without altering hydrogen-bonding capacity
Confirm consistent logP shift and TPSA preservation across analog series
Suzuki coupling with minimized protodeboronation
Pinacol ester stability over free acid form
Assess coupling yield and side-product profile vs free acid under standardized conditions
Exploring under-represented quinoline chemical space
Novelty of substitution pattern (5-methyl-3-BPin)
Verify database absence and patent landscape for freedom-to-operate
Biological target engagement studies requiring exact regioisomer
Position-dependent bioactivity of methylquinolines
Confirm regioisomeric identity and biological assay specificity
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